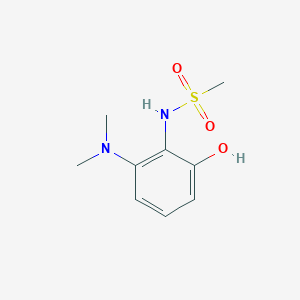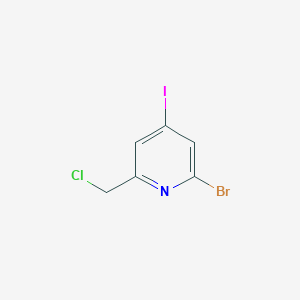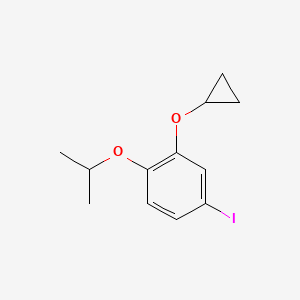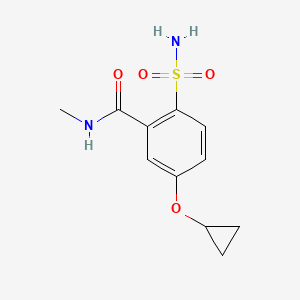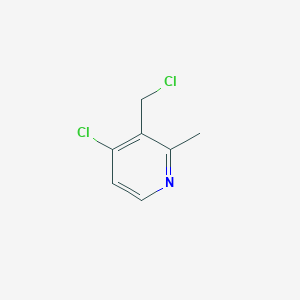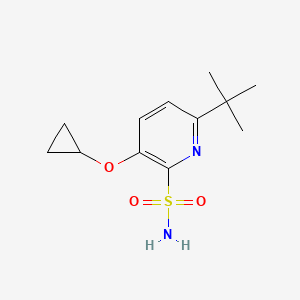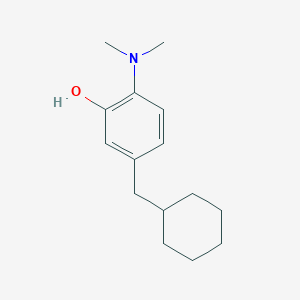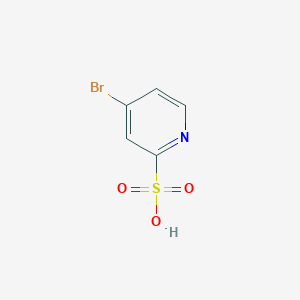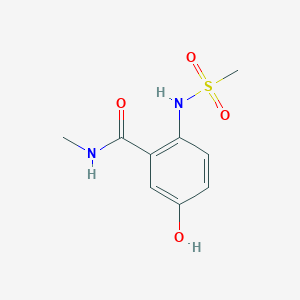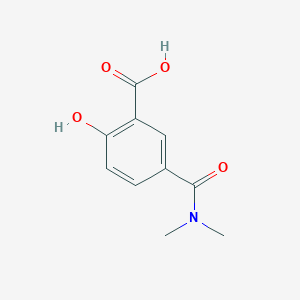
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . It is characterized by the presence of a hydroxyl group, a dimethylamino group, and a sulfamoyl group attached to a benzamide core. This compound is primarily used in research and development settings and is not intended for human use .
Métodos De Preparación
The synthesis of 3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzoic acid, dimethylamine, and sulfamoyl chloride.
Reaction Conditions: The reaction typically involves the formation of an amide bond between the carboxyl group of 3-hydroxybenzoic acid and the dimethylamine group
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. .
Análisis De Reacciones Químicas
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the sulfamoyl group, to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
3-Hydroxy-N,N-dimethyl-2-sulfamoylbenzamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-Hydroxy-N,N-dimethylpropanamide and N,N-Dimethyl-3-sulfamoylbenzamide share structural similarities
Uniqueness: The presence of the sulfamoyl group in this compound distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C9H12N2O4S |
|---|---|
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
3-hydroxy-N,N-dimethyl-2-sulfamoylbenzamide |
InChI |
InChI=1S/C9H12N2O4S/c1-11(2)9(13)6-4-3-5-7(12)8(6)16(10,14)15/h3-5,12H,1-2H3,(H2,10,14,15) |
Clave InChI |
IDFMOUWNHJMVBT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C(=CC=C1)O)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



